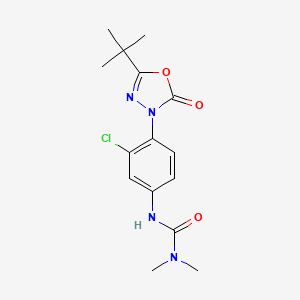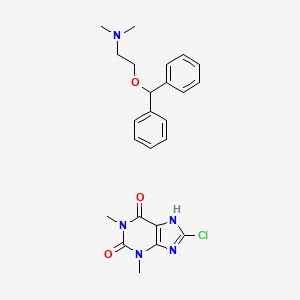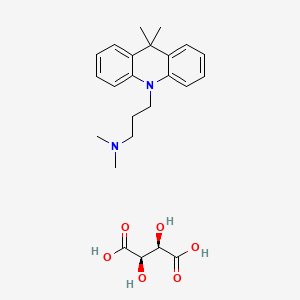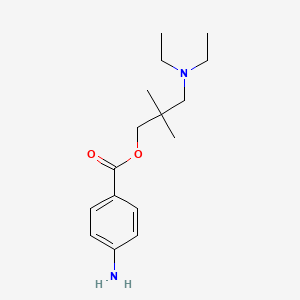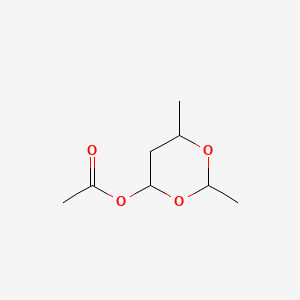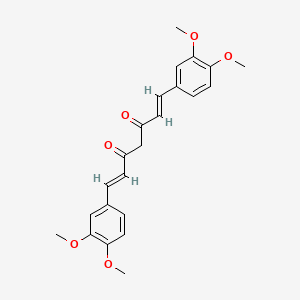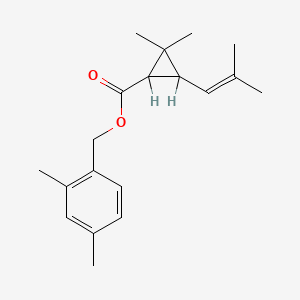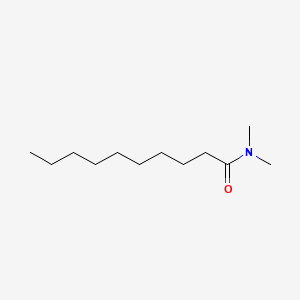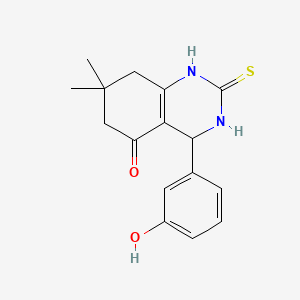
双苯碘鎓氯化物
概述
描述
Diphenyleneiodonium chloride is a chemical compound known for its role as an inhibitor of various enzymes, including nitric oxide synthases and NADPH oxidases . It is a small molecule with the chemical formula C12H8ClI and is often used in scientific research due to its ability to modulate reactive oxygen species (ROS) metabolism .
科学研究应用
Diphenyleneiodonium chloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as an inhibitor of flavoenzymes.
Biology: It is employed to study the role of ROS in cellular processes and to inhibit NADPH oxidase activity.
Industry: It is used in the development of new materials and as a component in certain industrial processes.
作用机制
Diphenyleneiodonium chloride exerts its effects primarily by inhibiting nitric oxide synthases and NADPH oxidases. These enzymes are involved in the production of ROS, which play a crucial role in various cellular processes. By inhibiting these enzymes, diphenyleneiodonium chloride reduces ROS levels, thereby modulating oxidative stress and inflammation .
生物活性
Diphenyleneiodonium chloride has been shown to have a variety of biological activities. It has been shown to inhibit the production of reactive oxygen species, inhibit cell death, and inhibit the activation of inflammatory pathways. It has also been shown to inhibit the growth of cancer cells and inhibit the activity of enzymes involved in cell signaling pathways.
Biochemical and Physiological Effects
Diphenyleneiodonium chloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species, inhibit cell death, and inhibit the activation of inflammatory pathways. It has also been shown to inhibit the growth of cancer cells and inhibit the activity of enzymes involved in cell signaling pathways.
实验室实验的优点和局限性
Diphenyleneiodonium chloride has several advantages for use in laboratory experiments. It is a highly potent inhibitor of NADPH oxidases, and it is relatively easy to synthesize and use in experiments. However, there are some limitations to its use. It is a small molecule, so it may not be able to access certain intracellular targets. Additionally, it may not be able to penetrate certain cell membranes.
未来方向
There are a number of potential future directions for research involving Diphenyleneiodonium chloride. These include further study of its mechanism of action, its effects on different cell types, and its potential therapeutic applications. Additionally, further research could be conducted to explore its potential use as an imaging agent, as well as its role in other biological processes such as metabolism, cell differentiation, and cell signaling. Furthermore, further research could be conducted to identify potential new targets for Diphenyleneiodonium chloride, as well as to identify potential new therapeutic applications for Diphenyleneiodonium chloride.
安全和危害
生化分析
Biochemical Properties
Diphenyleneiodonium chloride interacts with several enzymes and proteins. It is known to inhibit NADPH oxidase, an enzyme that plays a crucial role in the production of reactive oxygen species (ROS) . DPI also inhibits nitric oxide synthase and NADPH cytochrome P450 oxidoreductase . These interactions are significant as they influence various biochemical reactions within the cell.
Cellular Effects
Diphenyleneiodonium chloride has a profound impact on cellular processes. It is known to suppress ERK/MAPK activation, which is a key cell signaling pathway . DPI also reduces light-dependent expression of clock and photoreactivation genes in zebrafish cells . Furthermore, DPI can induce a chemo-quiescence phenotype in cancer stem-like cells, effectively inhibiting their proliferation .
Molecular Mechanism
The molecular mechanism of action of Diphenyleneiodonium chloride involves its binding to flavoproteins, leading to the inhibition of several enzymes . DPI is known to block the activity of NADPH oxidase, thereby reducing the production of ROS . This inhibition occurs as DPI induces the photoreduction of the flavin adenine dinucleotide (FAD) moiety in these oxidases, leading to ROS production .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Diphenyleneiodonium chloride have been observed to change over time. For instance, DPI treatment of HCT116 and MCF-7 cancer cells caused induction of senescence, which was correlated with a decreased level of ROS and upregulation of p53/p21 proteins .
Dosage Effects in Animal Models
The effects of Diphenyleneiodonium chloride vary with different dosages in animal models. In a murine neutropenic M. fortuitum infection model, DPI caused a significant reduction in bacterial load in kidney and spleen . The reduction in bacterial count is comparable to amikacin at a 100-fold lower concentration .
Metabolic Pathways
Diphenyleneiodonium chloride is involved in numerous metabolic pathways due to its interaction with flavoenzymes. It plays a role in the regulation of ROS metabolism, influencing both the reduction–oxidation (redox) state of cells and intracellular ERK/MAPK cascades .
Transport and Distribution
Diphenyleneiodonium chloride is extensively accumulated by the liver and is tightly, though not specifically, bound by mitochondria isolated from injected animals . Dpi does not alter the chloride ion distribution between the blood and hepatocytes .
Subcellular Localization
Diphenyleneiodonium chloride is synthesized in the endoplasmic reticulum and transported via the Golgi apparatus to the extracellular space and the vacuoles . Its subcellular localization and effects on activity or function are largely determined by its interactions with various enzymes and proteins within the cell.
准备方法
Synthetic Routes and Reaction Conditions
Diphenyleneiodonium chloride can be synthesized through the reaction of diphenyleneiodonium iodide with hydrochloric acid. The reaction typically involves the following steps:
- Dissolve diphenyleneiodonium iodide in an appropriate solvent such as acetonitrile.
- Add hydrochloric acid to the solution.
- Stir the mixture at room temperature until the reaction is complete.
- Filter the resulting precipitate and wash it with cold water.
- Dry the product under reduced pressure to obtain diphenyleneiodonium chloride .
Industrial Production Methods
Industrial production methods for diphenyleneiodonium chloride are not well-documented in the literature. the laboratory-scale synthesis described above can be scaled up with appropriate modifications to the reaction conditions and equipment to meet industrial demands.
化学反应分析
Types of Reactions
Diphenyleneiodonium chloride undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in certain reactions.
Reduction: It can be reduced under specific conditions.
Substitution: It can participate in substitution reactions, particularly involving halogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halogenating agents like chlorine or bromine are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce halogenated compounds .
相似化合物的比较
Similar Compounds
Dibenziodolium chloride: Similar in structure and function, also inhibits nitric oxide synthases and NADPH oxidases.
Phenyleneiodonium chloride: Another related compound with similar inhibitory properties.
Uniqueness
Diphenyleneiodonium chloride is unique due to its potent and reversible inhibition of nitric oxide synthases and NADPH oxidases. It also has the ability to affect mitochondrial function, providing neuroprotection and inducing a chemo-quiescence phenotype in cancer stem-like cells .
属性
IUPAC Name |
8-iodoniatricyclo[7.4.0.02,7]trideca-1(13),2,4,6,9,11-hexaene;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8I.ClH/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;/h1-8H;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFZKAVCDNTYID-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3[I+]2.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196932 | |
| Record name | Diphenyleneiodonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4673-26-1 | |
| Record name | Diphenyleneiodonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4673-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenyleneiodonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004673261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenyleneiodonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenyleneiodonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPHENYLENEIODONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M9D81YZ2N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




